3-(2,6-Dibromo-4-fluorophenyl)acrylic acid
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Overview
Description
2,6-Dibromo-4-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 4-fluorocinnamic acid using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like dichloromethane or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 2,6-Dibromo-4-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Dibromo-4-fluorocinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorocinnamic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-chlorocinnamic acid
- 2,6-Dibromo-4-methylcinnamic acid
- 2,6-Dibromo-4-nitrocinnamic acid
Comparison
2,6-Dibromo-4-fluorocinnamic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5Br2FO2 |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
CPUQMTFMIPPPDB-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F |
Origin of Product |
United States |
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